1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium 1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium
Brand Name: Vulcanchem
CAS No.:
VCID: VC0748277
InChI: InChI=1S/C21H22NO3/c1-22-17(12-9-15-7-5-6-8-18(15)22)13-10-16-11-14-19(23-2)21(25-4)20(16)24-3/h5-14H,1-4H3/q+1/b13-10+
SMILES: C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=C(C(=C(C=C3)OC)OC)OC
Molecular Formula: C21H22NO3+
Molecular Weight: 336.4 g/mol

1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium

CAS No.:

Cat. No.: VC0748277

Molecular Formula: C21H22NO3+

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium -

Specification

Molecular Formula C21H22NO3+
Molecular Weight 336.4 g/mol
IUPAC Name 1-methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]quinolin-1-ium
Standard InChI InChI=1S/C21H22NO3/c1-22-17(12-9-15-7-5-6-8-18(15)22)13-10-16-11-14-19(23-2)21(25-4)20(16)24-3/h5-14H,1-4H3/q+1/b13-10+
Standard InChI Key YPDMWQRZQQPFQX-JLHYYAGUSA-N
Isomeric SMILES C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=C(C(=C(C=C3)OC)OC)OC
SMILES C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=C(C(=C(C=C3)OC)OC)OC
Canonical SMILES C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=C(C(=C(C=C3)OC)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator